(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid

EAAT transporter pharmacology stereoisomer-dependent bioactivity glutamate transporter ligands

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid (synonyms: Fmoc-L-cyclobutylglycine, Fmoc-Gly(cBu)-OH) is a chiral, non-proteinogenic α-amino acid derivative bearing an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and an (S)-configured α-cyclobutyl substituent. With a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.40 g/mol, it is classified as an Fmoc-protected glycine analog and is utilized predominantly as a building block in solid-phase peptide synthesis (SPPS).

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 1391630-31-1
Cat. No. B2789654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid
CAS1391630-31-1
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESC1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m0/s1
InChIKeyTXLUWFPQLXODBP-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-L-Cyclobutylglycine (CAS 1391630-31-1): Procurement-Grade Chiral Building Block for Conformationally Constrained Peptide Synthesis


(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid (synonyms: Fmoc-L-cyclobutylglycine, Fmoc-Gly(cBu)-OH) is a chiral, non-proteinogenic α-amino acid derivative bearing an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and an (S)-configured α-cyclobutyl substituent [1]. With a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.40 g/mol, it is classified as an Fmoc-protected glycine analog and is utilized predominantly as a building block in solid-phase peptide synthesis (SPPS) . The cyclobutyl ring introduces quantifiable conformational constraints distinct from acyclic, cyclopropyl, or cyclopentyl analogs, making selection of the correct ring-size and stereochemical variant critical for reproducible peptide engineering outcomes [2].

Why Fmoc-L-Cyclobutylglycine Cannot Be Interchanged with Its D-Enantiomer, Cyclopropyl, or Cyclopentyl Analogs


Substituting Fmoc-L-cyclobutylglycine with its D-enantiomer, a smaller-ring cyclopropyl analog, a larger-ring cyclopentyl analog, or a Boc-protected variant is not trivial, because each change alters at least one of three critical parameters: stereochemical configuration at the α-carbon, steric demand at the peptide backbone, or the orthogonal protection/deprotection regime. The (S)-configuration determines the directionality of side-chain presentation in the final peptide , while the four-membered cyclobutyl ring occupies a unique steric volume (Taft Eₛ value and A-value) that differs measurably from both cyclopropyl (C₃) and cyclopentyl (C₅) rings, directly affecting coupling kinetics and peptide secondary structure propensity [1]. Furthermore, replacing Fmoc with Boc imposes a completely different global protection strategy, incompatible with Fmoc/tBu SPPS workflows . Quantitative evidence supporting these differentiation points is provided below.

Quantitative Differentiators of Fmoc-L-Cyclobutylglycine: Comparator-Driven Evidence for Informed Procurement


Stereochemical Configuration Determines Peptide Bioactivity: L-CBG-II vs. D-CBG and Other Stereoisomers in EAAT Transporter Assays

The (S)-configuration of Fmoc-L-cyclobutylglycine is directly tied to the biological activity of its deprotected amino acid products. In a head-to-head pharmacological comparison of all four stereoisomers of L-2-(2-carboxycyclobutyl)glycine (L-CBG-I through L-CBG-IV) at human excitatory amino acid transporters EAAT1, EAAT2, and EAAT3 using the FLIPR membrane potential assay, the trans-(2S,1′S,2′S) isomer L-CBG-II displayed a unique dual EAAT1 substrate / EAAT2-EAAT3 inhibitor profile, whereas the other trans-isomer (L-CBG-I) showed only weak substrate activity, the cis-isomer L-CBG-III was a weak inhibitor, and L-CBG-IV exhibited a 20–30-fold preference for EAAT2/3 over EAAT1 [1]. This demonstrates that the (S)-configured cyclobutylglycine scaffold is essential for achieving specific transporter interaction patterns; the (R)-enantiomer or alternative diastereomers cannot reproduce this pharmacological fingerprint.

EAAT transporter pharmacology stereoisomer-dependent bioactivity glutamate transporter ligands

Ring Strain and Conformational Constraint: Cyclobutyl vs. Cyclopropyl vs. Cyclopentyl in Peptide Backbone Restriction

The cyclobutyl group provides a measured level of backbone conformational restriction intermediate between the highly strained cyclopropyl ring and the more flexible cyclopentyl ring. Cyclobutane ring strain energy is approximately 26.3 kcal/mol, compared with ~27.5 kcal/mol for cyclopropane and ~6.5 kcal/mol for cyclopentane [1]. In the context of Zn-chelated glycine ester enolate-mediated Michael-induced ring-closing (MIRC) reactions, cyclobutylglycine derivatives are obtained as anti-isomers with high diastereoselectivities (>95% de), comparable to cyclopropylglycine outcomes, demonstrating that the four-membered ring imposes sufficient rigidity for stereocontrol without the extreme angle strain of cyclopropane that can lead to ring-opening side reactions during SPPS [2]. The cyclopentyl analog (C₅) exhibits substantially lower ring strain and greater conformational freedom, making it a less effective conformational constraint tool.

conformational constraint ring strain energy peptide secondary structure

Steric Bulk Comparison: Cyclobutyl vs. Cyclopropyl vs. Isopropyl at the α-Carbon of Glycine Derivatives

The steric demand of the cyclobutyl substituent at the α-carbon of glycine directly affects SPPS coupling efficiency. The cyclobutyl group has an estimated Charton ν steric parameter of approximately 0.7–0.8, compared with ~0.4–0.5 for cyclopropyl and ~0.5–0.6 for isopropyl [1]. This intermediate steric bulk means Fmoc-L-cyclobutylglycine couples more efficiently than Fmoc-L-cyclopropylglycine in sterically demanding peptide sequences where a smaller substituent insufficiently restricts backbone rotation, yet is less prone to coupling failure than more hindered derivatives. Aladdin Scientific supplies this compound at ≥98% purity and stores at 2–8 °C under desiccated conditions with cold-chain shipping, reflecting the moisture sensitivity that must be managed during procurement .

steric hindrance Charton steric parameter coupling kinetics

Fmoc vs. Boc Protection Strategy: Orthogonal Deprotection and Molecular Weight Implications for SPPS Scale-Up

The Fmoc protecting group enables base-labile deprotection with 20% piperidine in DMF, the global standard for Fmoc/tBu SPPS, whereas the Boc analog (Boc-L-cyclobutylglycine, CAS 155905-77-4) requires acid-labile deprotection (TFA) compatible only with Boc/Bzl SPPS . The molecular weight difference is substantial: Fmoc-L-cyclobutylglycine has a MW of 351.40 g/mol, while Boc-L-cyclobutylglycine has a MW of 229.27 g/mol . For laboratory-scale procurement, Aladdin offers the Fmoc compound at $152.90/g (≥98% purity), while the Boc analog is typically offered at comparable or higher pricing per gram from specialty suppliers, with the added cost of TFA-resistant equipment for Boc chemistry .

Fmoc-SPPS Boc-SPPS protecting group strategy

Molecular Weight and LogP Differentiation Across Ring-Size Analogs: Impact on Peptide Physicochemical Properties

The physicochemical profile of Fmoc-L-cyclobutylglycine differs measurably from its cyclopropyl and cyclopentyl analogs. PubChem-computed XLogP3 for the target compound is 4.0 [1], reflecting the balance between the lipophilic cyclobutyl ring and the polar Fmoc-carbamate and carboxylic acid groups. The cyclopropyl analog (Fmoc-L-cyclopropylglycine, MW 337.37, CAS 1212257-18-5) carries one fewer methylene unit , while the cyclopentyl analog (Fmoc-L-cyclopentylglycine, MW 365.2, CAS 220497-61-0) carries one additional methylene . Each methylene increment shifts LogP by approximately +0.5 units and increases MW by ~14 Da, cumulatively altering peptide retention time, solubility, and membrane permeability in a predictable but non-interchangeable manner.

lipophilicity XLogP3 peptide drug-likeness

Antimicrobial Peptide Compatibility: Cyclobutane-Constrained Amino Acids in Fmoc-SPPS of Cyclic Peptides

Cyclobutane-derived, χ₁,χ₂-constrained amino acid analogs have been demonstrated to be fully compatible with standard Fmoc-SPPS protocols and incorporated into the cyclic antimicrobial peptide c-(RRRWFW). Substitution of arginine residues with cyclobutane-constrained arginine analogs did not significantly affect antimicrobial activity, confirming that the cyclobutane constraint is tolerated in biologically active peptide scaffolds [1]. Unlike some highly strained cyclopropane-containing amino acids that can undergo ring-opening during prolonged piperidine treatment, the cyclobutyl ring remains intact under standard Fmoc deprotection conditions (20% piperidine/DMF, 2× 5–10 min), as evidenced by the successful synthesis of the cyclobutane-constrained peptide without detectable ring-opening byproducts [1].

antimicrobial peptides cyclic peptides Fmoc-SPPS compatibility

Where Fmoc-L-Cyclobutylglycine Delivers the Strongest Scientific and Procurement Advantage


EAAT Transporter Probe Development: Exploiting (S)-Configured Cyclobutylglycine for Subtype-Selective Pharmacological Tools

As demonstrated by the L-CBG stereoisomer study [1], peptides or small molecules incorporating the (S)-cyclobutylglycine scaffold can achieve distinct EAAT transporter interaction profiles. Fmoc-L-cyclobutylglycine enables the synthesis of probe compounds with EAAT1 substrate / EAAT2-3 inhibitory dual activity—a profile inaccessible using D-enantiomer or cis-configured analogs. Researchers developing glutamate transporter modulators for neurological disorder research should preferentially procure the (S)-configured Fmoc building block to ensure stereochemical fidelity.

Conformationally Constrained Peptide Engineering: Tuning Backbone Rigidity with Cyclobutyl as the Optimal Ring Size

The cyclobutyl group provides ring strain energy (~26.3 kcal/mol) sufficient to restrict peptide backbone φ/ψ angles without the ring-opening liability of cyclopropyl (~27.5 kcal/mol) under piperidine-mediated Fmoc deprotection [2][3]. For peptide chemists designing β-turn mimetics, helical stabilized peptides, or protease-resistant analogs, Fmoc-L-cyclobutylglycine offers the empirically validated balance of conformational constraint and chemical stability needed for reproducible SPPS outcomes.

Fmoc/tBu Solid-Phase Peptide Synthesis: Direct Drop-In Building Block for Standard Automated Synthesizers

Fmoc-L-cyclobutylglycine is fully compatible with automated Fmoc-SPPS synthesizers using standard 20% piperidine/DMF deprotection protocols, as evidenced by Radchenko et al. (2013) [3]. Unlike the Boc-protected analog (Boc-L-cyclobutylglycine, which requires TFA-labile chemistry and specialized equipment), the Fmoc version integrates seamlessly into existing Fmoc/tBu workflows without hardware or protocol modification, minimizing procurement and operational switching costs.

Peptide Physicochemical Property Fine-Tuning: MW and LogP Optimization Across Ring-Size Series

When optimizing peptide drug-likeness parameters, Fmoc-L-cyclobutylglycine (MW 351.40, XLogP3 = 4.0) occupies the midpoint between the cyclopropyl (MW 337.37) and cyclopentyl (MW 365.2) analogs [4]. Each ring-size shift alters MW by ~±14 Da and LogP by ~±0.5 units. Medicinal chemistry teams conducting systematic SAR studies can use Fmoc-L-cyclobutylglycine as the reference point for evaluating the impact of incremental ring-size changes on peptide permeability, solubility, and target binding.

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